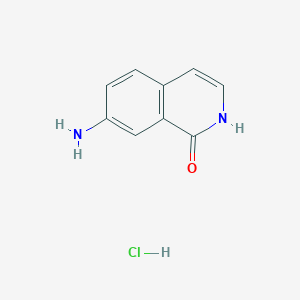

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride include a molecular weight of 196.63 and a molecular formula of C9H9ClN2O . The boiling point and storage conditions are not specified .Applications De Recherche Scientifique

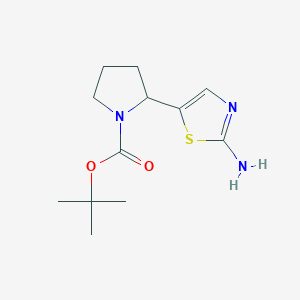

Chemoselective Tert-Butyloxycarbonylation Agent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reaction is chemoselective and yields high results under mild conditions (Ouchi et al., 2002).

Sympatholytic Hypotensive Agents : A family of 7-(trifluoromethyl)-4-aminoquinolines, acting as hypotensive agents through a novel sympatholytic mechanism, has been described. These compounds have significant implications for cardiovascular research and drug development (Mccall et al., 1986).

Inhibitor of Phenylethanolamine N-methyltransferase : The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Its selectivity for PNMT over the alpha 2-adrenoceptor highlights its potential in neurological research and drug development (Grunewald et al., 1997).

Pharmaceutical Synthesis : The compound has applications in the synthesis of various pharmaceutical compounds, such as prazosin metabolites and inhibitors of cyclic nucleotide phosphodiesterases, demonstrating its versatility in drug development and pharmacological studies (Althuis & Hess, 1977; Van Inwegen et al., 1979).

Antiviral Activity : Isoquinoline derivatives have been explored for their antiviral activity, particularly against human respiratory diseases. Their mechanism of action involves inhibiting the multiplication of influenza viruses (Shinkai & Nishimura, 1972).

Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which include isoquinoline compounds, has shown promising antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Mécanisme D'action

- The primary targets of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride are not explicitly mentioned in the available literature. However, we know that it belongs to the dihydroisoquinoline family, which is widely present in biologically active drug molecules and natural products .

Target of Action

Result of Action

Propriétés

IUPAC Name |

7-amino-2H-isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYNPGMSFQQPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)